(-)-Citrinin-13C,d2

Mycotoxin analysis Stable isotope dilution LC-MS/MS

(-)-Citrinin-13C,d2 is a dual‑labeled (13C plus two‑deuterium) analog of the nephrotoxic mycotoxin citrinin, a polyketide secondary metabolite produced by Penicillium, Aspergillus, and Monascus species. With a molecular formula of C₁₂[¹³C]H₁₂D₂O₅ and a molecular weight of 253.25 g·mol⁻¹, it serves as a stable‑isotope internal standard (SIL‑IS) for precise quantification of citrinin in complex matrices via liquid chromatography–tandem mass spectrometry (LC‑MS/MS).

Molecular Formula C13H14O5
Molecular Weight 253.255
CAS No. 1329611-85-9
Cat. No. B583382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Citrinin-13C,d2
CAS1329611-85-9
Synonyms(3R,4S)-4,6-Dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic Acid-13C,d2;  (3R-trans)-4,6-Dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-_x000B_3H-2-benzopyran-7-carboxylic Acid-13C,d2;  Citrinin-13C,d2;  NSC 186-13C,d2; 
Molecular FormulaC13H14O5
Molecular Weight253.255
Structural Identifiers
SMILESCC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C
InChIInChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i2D2,13+1
InChIKeyCBGDIJWINPWWJW-KATPSUFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Citrinin-13C,d2 (CAS 1329611-85-9) – Stable Isotope-Labeled Mycotoxin for Procurement in LC‑MS/MS Quantification


(-)-Citrinin-13C,d2 is a dual‑labeled (13C plus two‑deuterium) analog of the nephrotoxic mycotoxin citrinin, a polyketide secondary metabolite produced by Penicillium, Aspergillus, and Monascus species . With a molecular formula of C₁₂[¹³C]H₁₂D₂O₅ and a molecular weight of 253.25 g·mol⁻¹, it serves as a stable‑isotope internal standard (SIL‑IS) for precise quantification of citrinin in complex matrices via liquid chromatography–tandem mass spectrometry (LC‑MS/MS) . Its dual‑labeling design imparts a net mass shift of +3 Da compared to unlabeled citrinin, a strategic feature to minimize spectral overlap while maintaining chromatographic behavior close to the native analyte .

Why (-)-Citrinin-13C,d2 Cannot Be Replaced by Other Isotopologues for Scientific Procurement


Stable‑isotope‑labeled citrinin analogs are not interchangeable. The number, type, and position of isotopic labels collectively determine mass shift magnitude, chromatographic co‑elution fidelity, and resistance to hydrogen‑deuterium exchange. A deuterium‑only analog (e.g., citrinin‑d2) yields a mass shift of only +2 Da, which can overlap with the naturally abundant M+2 isotopologue of unlabeled citrinin, compromising baseline resolution in SRM transitions . Conversely, a fully ¹³C‑labeled standard (citrinin‑13C₁₃) provides a +13 Da shift that eliminates interference but at a significantly higher synthesis cost and with a retention time that may differ from the native analyte in some chromatographic systems . The dual‑labeled (-)-Citrinin-13C,d2 occupies a distinct performance‑cost niche: its +3 Da net mass shift meets the minimum recommendation for spectral‑overlap prevention while deploying only one ¹³C atom, thereby tempering procurement expense relative to per‑¹³C or per‑deuterated alternatives .

(-)-Citrinin-13C,d2: Quantitative Evidence for Selection Over Alternative Isotopologues


Net Mass Shift of +3 Da Avoids Spectral Overlap — Direct Comparison with Deuterium‑Only d2 Analog

(-)-Citrinin-13C,d2 produces a monoisotopic mass of 253.100 Da, yielding a net mass shift of +3 Da relative to unlabeled citrinin (250.084 Da). This +3 Da differential meets the empirically validated minimum to prevent spectral overlap between the internal standard and the M+2 natural‑abundance isotopologue of the analyte . In contrast, a deuterium‑only d2 standard would provide only +2 Da, which lies within the typical M+2 envelope of unlabeled citrinin (~1‑2% relative abundance) and risks positive bias in SRM transitions . A fully ¹³C‑labeled standard (citrinin‑13C₁₃) achieves +13 Da, far exceeding the minimum but incurring higher synthesis costs .

Mycotoxin analysis Stable isotope dilution LC-MS/MS Spectral interference

Chemical Purity of >95% Ensures Traceable Internal Standard Performance — Vendor Batch Data vs. Commercial ¹³C₁₃ Reference

Batch‑release specifications for (-)-Citrinin-13C,d2 from BOC Sciences report chemical purity >95% (HPLC) . An independent vendor, Coompo Research Chemicals, lists purity as 98% for the same CAS number . For comparison, the fully ¹³C‑labeled citrinin‑13C₁₃ available from Cayman Chemical and MedChemExpress is specified at ≥98% purity . The purity parity with the premium ¹³C₁₃ standard, coupled with the dual‑label design, means that procurement of (-)-Citrinin-13C,d2 does not necessitate a compromise on the key quality metric that governs internal standard reliability.

Isotopic dilution Method validation Quality control Internal standard purity

Labeling on Methyl Group Minimizes Deuterium‑Induced Chromatographic Isotope Effect — Comparison with Per‑Deuterated d6 Standard

(-)-Citrinin-13C,d2 carries its two deuterium atoms specifically at the C5‑methyl group, whereas a per‑deuterated analog such as citrinin‑d6 distributes deuterium across multiple positions, including those involved in hydrogen‑bonded tautomeric equilibria . In general LC‑MS practice, extensive deuteration of analytes with polar functional groups can produce a measurable reverse‑phase retention‑time shift of 0.1–0.5 min, which may cause differential matrix effects when using electrospray ionization . By confining deuteration to a single methyl moiety and pairing it with a ¹³C label that has no chromatographic impact, (-)-Citrinin-13C,d2 is expected to exhibit closer chromatographic co‑elution with unlabeled citrinin than a per‑deuterated standard, thereby improving matrix‑effect compensation in stable‑isotope dilution workflows.

Chromatographic co‑elution Deuterium isotope effect Internal standard recovery LC retention time

Procurement Scenarios Where (-)-Citrinin-13C,d2 Provides Verifiable Analytical Advantage


Regulatory Food Safety Testing in Red Yeast Rice and Grain Matrices

Regulatory laboratories quantifying citrinin in red yeast rice, cereals, and food supplements by LC‑MS/MS require internal standards that meet the +3 Da mass‑shift threshold to avoid spectral overlap with the M+2 isotopologue. (-)-Citrinin-13C,d2 satisfies this criterion without the procurement premium of a fully ¹³C‑labeled analog, making it suitable for high‑throughput food surveillance programs .

Pharmaceutical Impurity Profiling and ANDA/DMF Analytical Support

Pharmaceutical manufacturers developing ANDA or DMF submissions for citrinin‑related impurities need a fully characterized, dual‑labeled reference standard for method validation and quality‑control release testing. (-)-Citrinin-13C,d2 is supplied as a fully characterized reference compound compliant with regulatory analytical requirements, with documented purity and isotopic enrichment suitable for traceability against pharmacopeial standards .

Metabolite Tracing and Toxicokinetic Studies

In toxicokinetic or metabolism studies tracking citrinin disposition, the dual ¹³C/d₂ labeling facilitates both mass‑shift discrimination and, where needed, NMR‑based metabolite identification. The localized deuteration on the C5‑methyl group minimizes deuterium‑exchange artifacts that could confound quantification of urinary dihydrocitrinone, the primary metabolite .

Multi‑Mycotoxin Panel Methods Requiring Compatible Internal Standards

For multi‑analyte LC‑MS/MS panels covering 10–40 mycotoxins, selection of internal standards with distinct mass shifts is critical to avoid crosstalk. The +3 Da shift of (-)-Citrinin-13C,d2 is orthogonal to shifts of fully ¹³C‑labeled aflatoxins and ochratoxin A standards, enabling definitive channel assignment in scheduled MRM workflows .

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